5-Amino-2-bromobenzaldehyde
Description
Significance as a Versatile Synthetic Building Block
The strategic placement of the amino, bromo, and aldehyde groups on the benzaldehyde (B42025) scaffold underpins the compound's importance in synthetic chemistry. cymitquimica.com The presence of both an electron-donating amino group and electron-withdrawing bromo and aldehyde groups creates a unique electronic environment within the molecule, influencing the reactivity of each functional group. cymitquimica.com This electronic differentiation allows for chemoselective reactions, where one functional group can be reacted while the others remain intact, a crucial aspect for multi-step syntheses.
This versatility has led to its use as a key intermediate in the preparation of various heterocyclic compounds and other complex organic structures. acs.orgresearchgate.net Its ability to participate in a multitude of coupling reactions, condensations, and substitutions makes it an ideal starting material for generating molecular diversity.
Role in the Advancement of Organic Synthesis
The application of 5-amino-2-bromobenzaldehyde has contributed to the advancement of organic synthesis by enabling the efficient construction of molecules with potential applications in medicinal chemistry and materials science. For instance, it has been utilized in the synthesis of novel camptothecin (B557342) analogs, a class of compounds known for their anticancer properties. fishersci.se
Furthermore, its role in the development of new synthetic methodologies is noteworthy. Researchers have employed this compound and its derivatives to explore and optimize various catalytic reactions, including one-pot multi-bond-forming processes. acs.orgacs.org These studies not only expand the synthetic chemist's toolbox but also contribute to the development of more efficient and sustainable chemical processes. The compound's utility in the synthesis of pharmacologically active scaffolds, such as 5-amino-2,3,4,5-tetrahydro-1-benzoxepines, highlights its importance in drug discovery and development. acs.orgacs.org
Overview of Key Functional Group Reactivity (Amino, Bromo, Aldehyde)
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups:
Amino Group (-NH2): The primary amine is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and diazotization. It can also be used as a directing group in electrophilic aromatic substitution reactions. The presence of the electron-withdrawing groups on the ring slightly moderates its reactivity.
Bromo Group (-Br): The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of various carbon and nitrogen-based substituents at this position.
Aldehyde Group (-CHO): The aldehyde function is electrophilic and is a key site for nucleophilic attack. It readily participates in condensation reactions, such as the Wittig reaction and the formation of imines and oximes. It can also be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for molecular elaboration.
The interplay of these functional groups allows for a high degree of control over synthetic pathways, making this compound a highly sought-after intermediate in the design and synthesis of complex organic molecules.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrNO | nih.gov |
| Molecular Weight | 200.03 g/mol | nih.gov |
| Appearance | Yellow solid | fishersci.seorgsyn.org |
| Melting Point | 74-77 °C | fishersci.seorgsyn.org |
| CAS Number | 1261565-91-6 | chemicalbook.comfluorochem.co.uk |
| IUPAC Name | This compound | fluorochem.co.uk |
| Canonical SMILES | C1=CC(=C(C=C1Br)C=O)N | nih.gov |
| InChI Key | QTEHOADNTBMPDY-UHFFFAOYSA-N | fluorochem.co.ukcymitquimica.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrNO |
|---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
5-amino-2-bromobenzaldehyde |
InChI |
InChI=1S/C7H6BrNO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H,9H2 |
InChI Key |
QTEHOADNTBMPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C=O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 2 Bromobenzaldehyde and Its Precursors
Established Synthetic Pathways
A well-documented and reliable route to 5-Amino-2-bromobenzaldehyde begins with 2-Amino-5-bromobenzoic acid. This pathway involves a two-step sequence: the reduction of the carboxylic acid to a primary alcohol, followed by the selective oxidation of the resulting benzylic alcohol to the desired aldehyde.
Synthesis via 2-Amino-5-bromobenzoic Acid and 2-Amino-5-bromobenzyl Alcohol
The synthesis initiates with the reductive transformation of 2-Amino-5-bromobenzoic acid to 2-Amino-5-bromobenzyl alcohol, which is then oxidized to yield this compound. orgsyn.orgresearchgate.net This approach provides a high-yielding and practical method for accessing the target compound.
The first step in this synthetic sequence is the reduction of the carboxylic acid group of 2-Amino-5-bromobenzoic acid to a primary alcohol. orgsyn.org This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is generally carried out in an anhydrous ethereal solvent, like tetrahydrofuran (B95107) (THF), under an inert atmosphere.
The procedure involves the portion-wise addition of lithium aluminum hydride to a cooled solution of 2-Amino-5-bromobenzoic acid in dry THF. orgsyn.org The reaction mixture is then allowed to warm to room temperature and stirred for an extended period to ensure complete conversion. A typical reaction protocol is outlined below:
| Reagent/Solvent | Molar Equivalent | Purpose |
| 2-Amino-5-bromobenzoic acid | 1.0 | Starting Material |
| Lithium aluminum hydride (LiAlH₄) | 2.9 | Reducing Agent |
| Tetrahydrofuran (THF), dry | - | Solvent |
Table 1: Reagents for the reduction of 2-Amino-5-bromobenzoic acid.
Following the complete reduction, the reaction is carefully quenched with water and the product, 2-Amino-5-bromobenzyl alcohol, is extracted with an organic solvent like ethyl acetate (B1210297). orgsyn.org Purification by recrystallization can yield the alcohol as a light tan powder with yields reported in the range of 80-88%. orgsyn.org
The subsequent step involves the selective oxidation of the primary benzylic alcohol, 2-Amino-5-bromobenzyl alcohol, to the corresponding aldehyde, this compound. orgsyn.org Aerobic oxidation methods are favored due to their "green" credentials, utilizing molecular oxygen from the air as the terminal oxidant. researchgate.net A highly effective method employs a copper(I)/TEMPO catalyst system. orgsyn.orgsigmaaldrich.com This system demonstrates high selectivity for the oxidation of primary alcohols to aldehydes, avoiding over-oxidation to carboxylic acids.
The reaction is typically performed at room temperature in a solvent such as acetonitrile (B52724) (MeCN), open to the air. orgsyn.org The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed, which usually occurs within a few hours. orgsyn.org
A robust and widely used catalyst system for the aerobic oxidation of 2-Amino-5-bromobenzyl alcohol is the copper(I)/TEMPO system. orgsyn.orgsigmaaldrich.com This system comprises several components that work in concert to facilitate the catalytic cycle.
The key components of the catalyst system are:
Copper(I) source: A copper(I) salt, such as CuI(MeCN)₄, serves as the primary catalyst. sigmaaldrich.com
Co-catalyst: 2,2,6,6-Tetramethylpiperidine-N-oxyl (TEMPO) acts as a co-catalyst, mediating the oxidation process. orgsyn.org
Ligand: A ligand, typically 2,2'-bipyridine (B1663995) (bpy), is used to stabilize the copper species in the catalytic cycle. orgsyn.org
Base: A mild base, such as N-methylimidazole (NMI), is often added to facilitate the reaction. sigmaaldrich.com
The reaction is generally carried out with catalytic amounts of each component relative to the alcohol substrate.
| Catalyst Component | Molar Equivalent (mol %) | Role |
| CuI(MeCN)₄ | 5 | Copper(I) Source |
| 2,2'-Bipyridine (bpy) | 5 | Ligand |
| TEMPO | 5 | Co-catalyst |
| N-Methylimidazole (NMI) | 10 | Base |
Table 2: Typical catalyst system for the aerobic oxidation of 2-Amino-5-bromobenzyl alcohol.
Upon completion, the reaction mixture is worked up by filtration through a plug of silica (B1680970) gel and the solvent is removed to afford the crude aldehyde. orgsyn.org Purification by column chromatography can provide this compound as a bright yellow powder in high yields, often between 89-97%. orgsyn.org
Protection Strategies for Amino Groups: N-Boc Derivatives
The presence of the primary amino group in this compound can interfere with subsequent synthetic transformations. Therefore, it is often necessary to protect this functional group. A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group. chemicalbook.comorganic-chemistry.org
Boc-Protection of 2-Amino-5-bromobenzaldehyde
The protection of the amino group in 2-Amino-5-bromobenzaldehyde is achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com This reaction introduces the Boc group, forming tert-butyl (4-bromo-2-formylphenyl)carbamate, also known as N-Boc-2-amino-5-bromobenzaldehyde. chemscene.combiosynth.com
The reaction is typically carried out in the presence of a base, such as 4-(dimethylamino)pyridine (DMAP), which acts as a catalyst. chemicalbook.com The choice of solvent can vary, with aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) being common. The reaction generally proceeds at room temperature.
| Reagent/Solvent | Purpose |
| 2-Amino-5-bromobenzaldehyde | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc-protecting agent |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst |
| Dichloromethane (DCM) | Solvent |
Table 3: Reagents for the Boc-protection of 2-Amino-5-bromobenzaldehyde.
The Boc protecting group is valued for its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. organic-chemistry.org This orthogonality allows for selective deprotection in the presence of other acid-sensitive groups.
Implications for Stability and Subsequent Reactivity
This compound is a solid, air-sensitive compound. fishersci.com Its stability is a crucial factor in its storage and handling, as exposure to air can lead to degradation. fishersci.com The reactivity of this compound is characterized by the presence of three functional groups: an amino group, a bromine atom, and an aldehyde group. musechem.com These groups provide multiple sites for chemical modification, making it a versatile intermediate in organic synthesis. musechem.com
The amino group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. masterorganicchemistry.com However, its high reactivity can sometimes be a challenge, and it is often protected as an amide to control its reactivity during synthetic transformations. masterorganicchemistry.com The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. The aldehyde group is susceptible to nucleophilic attack and can be readily converted into other functional groups, such as alcohols or imines. mdpi.com
The compound's hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide. fishersci.com
Emerging Synthetic Routes and Efficiency Enhancements
Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of bromobenzaldehydes and related compounds. These efforts include the development of one-pot multi-reaction approaches and novel catalytic systems.
One-Pot Multireaction Approaches for Related Bromobenzaldehydes
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of reduced waste, time, and cost. Several one-pot methodologies have been developed for the synthesis of functionalized benzaldehydes and their derivatives.
For instance, a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes has been developed for the efficient synthesis of 3-methyleneindan-1-ols. acs.orgnih.gov This method combines the clean generation of homoallylic alcohols via allylboration with a subsequent Heck reaction. acs.org Another innovative one-pot method involves the visible-light-promoted borylation of o-bromobenzaldehydes to synthesize benzoxaboroles, a process that is transition-metal-free. rsc.orgrsc.org This approach utilizes a photocatalyst and has been successfully applied to the synthesis of pharmaceutically relevant compounds. rsc.org
Furthermore, a one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide, catalyzed by copper, has been established for the synthesis of benzimidazoles. nih.gov This reaction demonstrates good functional group tolerance, including nitro and chloro groups. nih.gov A similar one-pot approach has been disclosed for the preparation of 2-amino-3,5-dibromobenzaldehyde (B195418) from o-nitrobenzaldehyde, which involves the reduction of the nitro group followed by direct bromination without isolation of the intermediate. google.com
A one-pot multibond-forming process has also been developed for the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines from salicylaldehydes. acs.org This process involves a thermally mediated Overman rearrangement and a ring-closing metathesis reaction. acs.org
Interactive Table: One-Pot Syntheses of Bromobenzaldehyde Derivatives
| Product Class | Starting Material | Key Reactions | Catalyst | Reference |
| 3-Methyleneindan-1-ols | 2-Bromobenzaldehydes | Allylboration, Heck Reaction | Palladium | acs.orgnih.gov |
| Benzoxaboroles | o-Bromobenzaldehydes | Photocatalytic Borylation, Reduction | Phenothiazine (photocatalyst) | rsc.orgrsc.org |
| Benzimidazoles | 2-Haloanilines, Aldehydes | Condensation, C-N Bond Formation | Copper | nih.gov |
| 2-Amino-3,5-dibromobenzaldehyde | o-Nitrobenzaldehyde | Reduction, Bromination | Iron/Acetic Acid | google.com |
| 5-Amino-2,5-dihydro-1-benzoxepines | Salicylaldehydes | Overman Rearrangement, Ring-Closing Metathesis | Ruthenium (Grubbs catalyst) | acs.org |
Catalytic Approaches for Aldehyde Synthesis
The development of new catalytic systems is a cornerstone of modern organic synthesis, aiming for milder reaction conditions and higher selectivity.
The reduction of aromatic nitro compounds to the corresponding amines is a fundamental transformation. masterorganicchemistry.comjsynthchem.com Various catalytic systems have been employed for this purpose, including easily oxidized metals like iron, tin, or zinc in the presence of acid, or hydrogenation over palladium, platinum, or nickel catalysts. masterorganicchemistry.com A notable method for the reduction of nitroarenes to amines utilizes sodium borohydride (B1222165) in combination with catalytic amounts of nickel(II) chloride hexahydrate in aqueous acetonitrile, which is rapid and efficient at room temperature. asianpubs.org Another approach employs a novel NaBH4 system in the presence of Ni(PPh3)4 transition metal complexes in ethanol. jsynthchem.com
For the synthesis of aldehydes from alcohols, metal-free catalytic systems have gained prominence. The TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy)/Oxone system provides a mild and efficient method for the oxidation of primary alcohols to aldehydes. cmu.edu This system is notable for its tolerance of sensitive protecting groups. cmu.edu
Catalytic reductive amination represents a direct and atom-economical route to amines from carbonyl compounds and nitro compounds. An iridium-catalyzed one-pot reductive amination has been reported where the nitro compound is reduced in situ before reacting with the aldehyde. rsc.org In a different approach, the condensation of benzaldehyde (B42025) derivatives with amines can be followed by hydrogenation over a CuAlOx catalyst in a flow reactor to yield the corresponding amines. mdpi.com
Interactive Table: Catalytic Approaches Relevant to Aldehyde and Amine Synthesis
| Transformation | Substrate | Catalyst System | Key Features | Reference |
| Nitro to Amine Reduction | Nitroarenes | NaBH4 / NiCl2·6H2O | Rapid, room temperature, aqueous CH3CN | asianpubs.org |
| Nitro to Amine Reduction | Nitroaromatics | NaBH4 / Ni(PPh3)4 | Ethanol solvent | jsynthchem.com |
| Alcohol to Aldehyde Oxidation | Primary Alcohols | TEMPO / Oxone | Metal-free, mild conditions | cmu.edu |
| Reductive Amination | Carbonyls & Nitro Compounds | Iridium catalyst | One-pot, in situ nitro reduction | rsc.org |
| Reductive Amination | Benzaldehydes & Amines | CuAlOx | Flow reactor, hydrogenation | mdpi.com |
Chemical Reactivity and Transformation Pathways of 5 Amino 2 Bromobenzaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. Its reactivity is modulated by the electronic effects of the substituents on the aromatic ring.
Condensation Reactions
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.org The aldehyde group of 5-Amino-2-bromobenzaldehyde readily participates in such transformations.
A primary pathway is the reaction with primary amines to form an intermediate hemiaminal, which can then dehydrate to form a Schiff base or imine. mdpi.com This reaction is fundamental in the synthesis of various heterocyclic compounds and ligands. Another significant class of condensation reactions is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst. nih.gov The reaction proceeds through a carbanionic intermediate, and the rate can be influenced by the electrophilicity of the aldehyde's carbonyl carbon. mdpi.com
| Reactant | Product Type | General Structure of Product |
|---|---|---|
| Primary Amine (R-NH₂) | Schiff Base (Imine) | ![]() |
| Malononitrile | Dicyanovinyl Compound | ![]() |
| 2-amino-2-methylpropan-1-ol | Oxazoline | ![]() |
Nucleophilic Addition Reactions
The polarized carbon-oxygen double bond of the aldehyde group is a prime target for nucleophilic addition. This class of reactions is fundamental to carbon-carbon bond formation and functional group interconversion. A wide variety of nucleophiles can add to the carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated to yield an alcohol.
Common nucleophiles include organometallic reagents such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), which are potent sources of carbanions for the formation of secondary alcohols. The formation of cyanohydrins via the addition of cyanide is another classic example. These reactions are crucial for extending the carbon skeleton of the molecule.
| Nucleophile | Intermediate | Final Product (after workup) |
|---|---|---|
| Grignard Reagent (R-MgX) | Magnesium Alkoxide | Secondary Alcohol |
| Organolithium (R-Li) | Lithium Alkoxide | Secondary Alcohol |
| Sodium Cyanide (NaCN) | Cyanohydrin Alkoxide | Cyanohydrin |
Oxidations and Reductions of the Carbonyl Group
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The conversion of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. While strong oxidants like potassium permanganate (B83412) (KMnO₄) are effective, milder and more selective methods are often preferred in complex molecules. rsc.org
Reduction: The reduction of the aldehyde to the corresponding primary alcohol, 5-amino-2-bromobenzyl alcohol, is a common transformation. This is typically accomplished with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.orgorgsyn.org The kinetics of such reductions are influenced by the electronic nature of the ring substituents; electron-donating groups like the amino group tend to decrease the rate of reduction. rsc.org Conversely, the synthesis of this compound often involves the selective oxidation of 5-amino-2-bromobenzyl alcohol, for which modern catalyst systems like copper(I)/TEMPO are highly efficient. orgsyn.org
| Transformation | Typical Reagent(s) | Product |
|---|---|---|
| Oxidation | KMnO₄, Ag₂O, CrO₃ | 5-Amino-2-bromobenzoic acid |
| Reduction | NaBH₄, LiAlH₄ | 5-Amino-2-bromobenzyl alcohol |
Reactivity of the Aryl Bromine Substituent
The bromine atom attached to the aromatic ring serves as a leaving group in substitution reactions and is a key handle for metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Aryl halides can undergo nucleophilic substitution (SNAr), though the mechanism differs significantly from aliphatic SN1 and SN2 reactions. openstax.org The reaction requires the aromatic ring to be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orgchemistrysteps.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. openstax.orgchemistrysteps.com
In this compound, the aldehyde group is strongly electron-withdrawing and is located ortho to the bromine atom, which strongly activates this position for SNAr. However, the amino group at the para position is electron-donating, which can partially counteract this activation. The outcome of an SNAr reaction is therefore dependent on the nucleophile's strength and the reaction conditions.
| Nucleophile | Product Type |
|---|---|
| Sodium Methoxide (NaOMe) | Anisole derivative |
| Ammonia (NH₃) | Diaminobenzene derivative |
| Sodium Thiophenoxide (NaSPh) | Diaryl sulfide (B99878) derivative |
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide functionality makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fiveable.mewesleyan.edu The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, facilitated by a palladium(0) catalyst. fiveable.me
This reactivity allows for the introduction of a wide array of substituents in place of the bromine atom, leading to diverse and complex molecular architectures.
| Reaction Name | Coupling Partner | Product Type |
|---|---|---|
| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Biaryl or Alkylated/Vinylated arene |
| Heck Coupling | Alkene | Styrene derivative |
| Sonogashira Coupling | Terminal Alkyne | Alkynylarene |
| Buchwald-Hartwig Amination | Amine (R₂NH) | N-Arylated amine |
| Stille Coupling | Organostannane (R-SnBu₃) | Biaryl or Alkylated/Vinylated arene |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron species. wikipedia.org For this compound, the carbon-bromine bond serves as the electrophilic site for this transformation. The reaction typically involves a palladium catalyst, a base, and an organoboron compound, such as a boronic acid or a boronic ester. organic-chemistry.org
The generally accepted mechanism initiates with the oxidative addition of the aryl bromide to a Pd(0) catalyst to form a Pd(II) complex. This is followed by transmetalation with the organoboron species, which is activated by the base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst. wikipedia.org
While specific studies detailing the Suzuki coupling of this compound are not extensively documented, the reactivity of structurally similar compounds, such as unprotected ortho-bromoanilines and 5-bromosalicylaldehyde (B98134), provides significant insight. researchgate.netnih.gov The reaction of ortho-bromoanilines has been successfully achieved using specialized catalyst systems like the CataCXium A palladacycle with a base such as cesium carbonate (Cs₂CO₃) in a solvent system like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov These conditions have proven effective for coupling with a range of aryl, alkyl, and heteroaromatic boronic esters, demonstrating the robustness of the method for substrates bearing a free amino group ortho to the halogen. nih.gov
The table below outlines typical conditions for Suzuki-Miyaura couplings involving similar substrates.
| Substrate Type | Catalyst/Ligand | Base | Solvent | Coupling Partner | Typical Yield |
|---|---|---|---|---|---|
| ortho-Bromoanilines | CataCXium A Palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | Aryl/Alkyl Boronic Esters | Good to Excellent nih.gov |
| 5-Bromosalicylaldehyde | Pd(OAc)₂ / Arylpiperazine Ligand | K₂CO₃ | Toluene (B28343) | Aryl Boronic Acids | Moderate to Good researchgate.net |
Heck Coupling Reactions
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like this compound) and an alkene. wikipedia.orgorganic-chemistry.org This transformation results in the synthesis of a substituted alkene. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. nih.govlibretexts.org The final steps are a β-hydride elimination to form the alkene product and reductive elimination of the catalyst with a base to complete the catalytic cycle. wikipedia.orglibretexts.org
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for a successful transformation. nih.gov However, substrates with certain functional groups can present challenges. For instance, compounds like 2-aminoiodobenzene have been reported to cause poisoning of the palladium catalyst, which could potentially be a factor for the structurally similar this compound. nih.gov Despite this, the Heck reaction remains a valuable tool for the arylation of olefins. nih.gov
| Parameter | Common Reagents/Conditions | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂, Tetrakis(triphenylphosphine)palladium(0) | wikipedia.org |
| Base | Triethylamine, Potassium Carbonate, Sodium Acetate (B1210297) | wikipedia.orgnih.gov |
| Solvent | DMF, Toluene, Acetonitrile (B52724) | nih.gov |
| Alkene Partner | Styrene, Acrylates, Ethylene | wikipedia.org |
Buchwald-Hartwig Amination (for related compounds)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is a cornerstone of modern synthetic chemistry for constructing arylamines from aryl halides or pseudohalides. acsgcipr.org Although this compound already possesses an amine group, the bromo-substituted position is a suitable electrophilic site for this reaction if a different amine were to be introduced, or more commonly, related bromo-aryl compounds are used as substrates to synthesize analogues.
The reaction's catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of palladium source, ligand, and base is crucial for achieving high yields and accommodating a wide range of substrates. nih.govbeilstein-journals.org Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands (such as XPhos, SPhos, or RuPhos) or N-heterocyclic carbenes, allow the reaction to proceed under milder conditions with a broad scope of coupling partners. acsgcipr.orgbeilstein-journals.orgharvard.edu
For aryl bromides, common conditions involve a palladium precatalyst like Pd(OAc)₂ or a pre-formed complex, a phosphine ligand, and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) in a non-polar solvent like toluene or dioxane. acsgcipr.orgnih.gov
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental organometallic reaction that transforms an organic halide into a highly reactive organometallic intermediate. wikipedia.org In the case of this compound, the bromine atom can be exchanged for a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium (n-BuLi). wikipedia.orgias.ac.in This reaction is generally very fast and is often conducted at very low temperatures (e.g., -78 °C to -100 °C) to prevent unwanted side reactions with the aldehyde or amine functionalities. tcnj.edu
The resulting aryllithium species is a potent nucleophile and can be quenched with various electrophiles to introduce a wide range of substituents at the 2-position. This two-step sequence provides a powerful method for regioselective functionalization that is complementary to cross-coupling strategies. wikipedia.org The presence of other functional groups on the aromatic ring, such as the aldehyde in this compound, requires careful control of reaction conditions to ensure chemoselectivity. tcnj.edu A similar protocol using a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has been developed for bromoheterocycles bearing acidic protons, offering a practical method under non-cryogenic conditions. nih.govnih.gov
Reactivity of the Aromatic Amine Group
The aromatic amine group in this compound is a versatile functional handle, capable of acting as a nucleophile and participating in a variety of condensation and cyclization reactions.
Schiff Base Formation
The primary amine of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines. nanobioletters.com This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. nih.gov
While the molecule itself contains an aldehyde, intermolecular condensation with an external carbonyl compound is a common transformation. For example, related compounds like 5-bromosalicylaldehyde and 2-amino-3,5-dibromobenzaldehyde (B195418) have been widely used to synthesize a variety of Schiff base ligands by reacting them with different primary amines. irjse.inresearchgate.netjocpr.com These reactions are typically carried out in a suitable solvent like ethanol, often with refluxing, and sometimes under acidic or basic catalysis to facilitate dehydration. nanobioletters.comresearchgate.net The resulting Schiff bases are important intermediates in organic synthesis and are widely used as ligands in coordination chemistry. nih.gov
Participation in Cyclization Reactions
The ortho-relationship of the amino and aldehyde groups in derivatives of this compound makes it a valuable precursor for the synthesis of heterocyclic systems, most notably quinolines, through cyclization reactions. The Friedländer synthesis is a classic and efficient method for constructing the quinoline (B57606) ring system. nih.gov
In this reaction, a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone condenses with a compound containing an α-methylene group adjacent to a carbonyl (an active methylene compound), such as a ketone or β-keto-ester, typically under base or acid catalysis. nih.govmdpi.com The reaction proceeds through an initial aldol (B89426) or Knoevenagel condensation, followed by an intramolecular cyclization (addition of the amine to the ketone carbonyl) and subsequent dehydration to form the aromatic quinoline ring. nih.gov The utility of 2-aminobenzaldehydes as starting materials in this reaction is well-established for creating a diverse array of substituted quinolines. nih.govmdpi.com
N-Arylation Reactions (for related compounds)
The N-arylation of aromatic amines and related heterocyclic compounds is a fundamental transformation in organic synthesis, crucial for the construction of molecules with applications in materials science and medicinal chemistry. While specific N-arylation studies on this compound are not extensively detailed, the reactivity of related amino-substituted N-heterocycles provides significant insight into potential pathways. Copper and palladium-catalyzed cross-coupling reactions are the predominant methods for these transformations. mdpi.comfiveable.me
A significant challenge in the N-arylation of molecules with multiple reactive sites, such as this compound, is achieving selectivity. For instance, in the related compound 5-bromo-2-aminobenzimidazole, there are several nucleophilic nitrogen atoms available for the cross-coupling reaction. mdpi.com Research on this substrate highlights strategies to control which nitrogen atom is arylated. One successful approach involves the copper-catalyzed N-arylation of 5-bromo-2-aminobenzimidazole with various aryl boronic acids. mdpi.com The reaction proceeds effectively using a catalyst system of copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) with Tetramethylethylenediamine (TMEDA) as a base in a methanol (B129727)/water solvent mixture. mdpi.com TMEDA is noted to act as a bidentate ligand, forming a stable complex with the copper catalyst, which enhances its reactivity towards the desired NH group of the imidazole (B134444) ring. mdpi.com
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, represent another powerful tool for N-arylation. organic-chemistry.org These reactions typically involve a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide. cmu.edu The choice of ligand is critical and depends on the electronic properties of the coupling partners. cmu.edu For example, ligands like (rac)-BINAP are effective for coupling primary amines with aryl bromides, while others like Xantphos are used for coupling N-alkylanilines with electron-deficient aryl bromides. cmu.edu
The table below summarizes representative conditions for the N-arylation of a related amino-heterocyclic compound, demonstrating the key reagents involved.
| Aryl Boronic Acid | Catalyst | Base | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Phenyl boronic acid | Cu(OAc)₂·H₂O | TMEDA | CH₃OH/H₂O | 2 h | 90% |
| 4-Methylphenyl boronic acid | Cu(OAc)₂·H₂O | TMEDA | CH₃OH/H₂O | 2 h | 88% |
| 4-Methoxyphenyl boronic acid | Cu(OAc)₂·H₂O | TMEDA | CH₃OH/H₂O | 2 h | 91% |
| 4-Chlorophenyl boronic acid | Cu(OAc)₂·H₂O | TMEDA | CH₃OH/H₂O | 2 h | 85% |
Applications in Advanced Organic Synthesis and Materials Science
Precursor in Heterocyclic Chemistry
The reactivity of the aldehyde group, the carbon-bromine bond's susceptibility to cross-coupling reactions, and the nucleophilicity of the amino group enable a diverse range of cyclization strategies. This compound serves as a key building block for various complex heterocyclic frameworks.
5-Amino-2,5-dihydro-1-benzoxepines are significant seven-membered heterocyclic scaffolds found in pharmacologically active compounds. An efficient synthetic strategy to access these structures utilizes precursors derived from substituted salicylaldehydes, which are structurally related to 5-amino-2-bromobenzaldehyde. The synthesis involves a multi-step, one-pot process that combines an Overman rearrangement and a ring-closing metathesis (RCM) reaction. researchgate.netsemanticscholar.org
The general approach begins with a 2-hydroxybenzaldehyde, which is first allylated to form a 2-allyloxybenzaldehyde intermediate. semanticscholar.org This intermediate undergoes further reactions to introduce an allylic alcohol moiety, which is then converted to an allylic trichloroacetimidate. The key one-pot sequence involves a thermally induced Overman rearrangement of the imidate, followed by an RCM reaction to construct the seven-membered oxepine ring, directly installing the protected amino group at the 5-position. researchgate.netresearchgate.net Subsequent deprotection and functionalization can yield a variety of pharmacologically relevant 5-amino-2,3,4,5-tetrahydro-1-benzoxepine derivatives. semanticscholar.orgresearchgate.net
Table 1: Key Transformations in Benzoxepine Synthesis
| Step | Reaction Type | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Allylation | Allyl bromide, K₂CO₃ | 2-Allyloxybenzaldehyde |
| 2 | C=C bond formation | Wittig or Horner-Wadsworth-Emmons reagent | 2-Allyloxycinnamyl alcohol derivative |
| 3 | Imidate formation | Cl₃CCN, DBU | Allylic trichloroacetimidate |
The 2H-indazole core is a prominent feature in many biologically active molecules. A powerful and direct method for synthesizing this scaffold is a three-component reaction utilizing a 2-bromobenzaldehyde (B122850) derivative, a primary amine, and sodium azide, catalyzed by copper(I) iodide (CuI). researchgate.netresearchgate.net this compound is an ideal substrate for this transformation.
The reaction proceeds via a one-pot process where the 2-bromobenzaldehyde first condenses with a primary amine to form an imine. In the presence of the CuI catalyst, a cascade of C–N and N–N bond formations occurs. The process involves the substitution of the bromine atom with the azide, followed by an intramolecular cyclization to form the indazole ring. researchgate.net This method is notable for its operational simplicity and the ability to generate a diverse range of 2-substituted-2H-indazoles in good to excellent yields. researchgate.net
Table 2: CuI-Catalyzed Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes
| Amine Substrate | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| Benzylamine | CuI, TMEDA | Dioxane | 85% |
| n-Butylamine | CuI, TMEDA | Dioxane | 78% |
| Aniline | CuI, TMEDA | Dioxane | 72% |
| Cyclohexylamine | CuI, TMEDA | Dioxane | 81% |
(Data are representative examples from studies on substituted 2-bromobenzaldehydes) researchgate.net
Quinoline (B57606) derivatives are fundamental N-heterocycles in medicinal chemistry. An effective strategy for their synthesis involves a copper-catalyzed domino reaction between a 2-bromo- or 2-iodobenzaldehyde (B48337) and an enaminone. researchgate.net The structure of this compound makes it a suitable starting material for producing amino-substituted quinolines.
This domino reaction consists of a sequence of an aldol (B89426) reaction, a C(aryl)–N bond formation, and a final elimination step. researchgate.net The copper catalyst facilitates the crucial intramolecular C–N bond formation, which constitutes the ring-closing step to form the quinoline core. The process allows for the construction of variously substituted quinolines in good yields under relatively simple protocols. The electronic properties of the substituents on the benzaldehyde (B42025) can influence the reaction outcome. researchgate.net
Table 3: Copper-Catalyzed Domino Synthesis of Quinolines
| Reactant 1 (Benzaldehyde) | Reactant 2 (Enaminone) | Catalyst | Key Steps | Product |
|---|---|---|---|---|
| 2-Bromobenzaldehyde derivative | Cyclic or Acyclic Enaminone | CuI / L-proline | Aldol reaction, C-N coupling, Elimination | Substituted Quinoline |
(Based on the general reaction described in the literature) researchgate.net
Benzo[c]phenanthridine (B1199836) alkaloids are a class of natural products known for their significant biological activities. While direct synthesis from this compound is not commonly reported, its structure is ideal for preparing key biaryl intermediates required for constructing the tetracyclic scaffold. A prominent strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
In this approach, a 2-bromobenzaldehyde derivative can be coupled with a suitable boronic acid, such as a naphthaleneboronic acid or a substituted phenylboronic acid, to form a 2-formylbiaryl compound. This intermediate contains the necessary carbon framework that can be elaborated into the final benzo[c]phenanthridine ring system through subsequent cyclization reactions, such as condensation with an amine followed by acid-catalyzed ring closure (a Bischler-Napieralski or Pictet-Spengler type reaction). This modular approach allows for the synthesis of diverse analogues of these complex alkaloids. chemrxiv.org
Table 4: Synthetic Strategy for Benzo[c]phenanthridine Scaffolds
| Step | Reaction Type | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | This compound + Arylboronic acid | 2-Formyl-biaryl intermediate |
| 2 | Imine Formation | 2-Formyl-biaryl + Amine (e.g., aminoacetaldehyde diethyl acetal) | Biaryl imine |
Thiadiazoles are five-membered heterocycles that are prevalent in pharmaceuticals due to their wide range of biological activities. acs.org The 1,3,4-thiadiazole (B1197879) isomer can be readily synthesized from aldehydes. A common and straightforward method involves the condensation of an aldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate, which is then cyclized.
This compound can react with thiosemicarbazide in an acidic or basic medium to yield the corresponding (5-amino-2-bromophenyl)methanethio-semicarbazone. This intermediate can then undergo oxidative cyclization, often mediated by reagents like iodine or ferric chloride, or dehydration using strong acids, to furnish a 2-amino-5-(5-amino-2-bromophenyl)-1,3,4-thiadiazole derivative. The presence of the primary amino group on the thiadiazole ring and the original phenyl ring offers further sites for functionalization.
Table 5: Plausible Synthesis of a 1,3,4-Thiadiazole Derivative
| Step | Reaction Type | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Condensation | This compound + Thiosemicarbazide | (5-Amino-2-bromobenzylidene)thiosemicarbazone |
Synthesis of Complex Heterocyclic Systems
Role in Pharmaceutical and Agrochemical Intermediates
This compound is recognized as a key building block and intermediate in the pharmaceutical industry. lookchem.com Its utility stems from its capacity to be converted into more complex heterocyclic systems that form the basis of many therapeutic agents.
The primary role of this compound in drug discovery is as a precursor to pharmacologically active scaffolds. As discussed, it is used to synthesize benzimidazoles, a class of compounds known for a wide spectrum of biological activities, including anthelmintic, antifungal, and antiviral properties. nih.govmdpi.com Similarly, other nitrogen-containing heterocycles derived from this intermediate, such as thiazoles, are found in numerous approved drugs. mdpi.com By synthesizing derivatives of these core structures using this compound, chemists can generate novel compounds for high-throughput screening to identify new potential drug candidates. The bromo- and amino- groups on the molecule offer handles for further chemical diversification to optimize biological activity and pharmacokinetic properties. mdpi.com
Camptothecin (B557342) and its analogs are potent anti-cancer agents that function by inhibiting the enzyme topoisomerase I. A key synthetic strategy for constructing the quinoline core of the camptothecin scaffold is the Friedländer annulation. researchgate.net This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone (where the amino and carbonyl groups are adjacent at positions 1 and 2 of the aromatic ring) with a molecule containing an active methylene (B1212753) group. researchgate.net
The structure of this compound features the aldehyde at position 1 and the amino group at position 5. These groups are meta to each other, not ortho. Consequently, this compound is not a suitable direct precursor for the Friedländer reaction to form the AB-ring system of camptothecin, as it lacks the required ortho-amino aldehyde functionality for the necessary intramolecular cyclization. The synthesis of camptothecin analogs requires specifically structured ortho-substituted precursors.
Contributions to Material Science and Functional Materials
The unique electronic and structural features of this compound and its derivatives make them valuable in the field of materials science. Research has shown that aromatic aldehydes containing heavy atoms like bromine can be precursors to molecules exhibiting room-temperature phosphorescence, a desirable property for applications in organic light-emitting diodes (OLEDs) and sensors. beilstein-journals.org
A significant application lies in the synthesis of materials with non-linear optical (NLO) properties. NLO materials are crucial for modern technologies like telecommunications and optical computing. Researchers have synthesized N-aryl derivatives of 5-bromo-2-aminobenzimidazole, a direct product of this compound, and studied their NLO properties through computational methods. mdpi.com These studies indicate that the synthesized benzimidazole (B57391) derivatives possess promising electronic properties for NLO applications. The ability to systematically modify the structure, starting from this compound, provides a pathway to fine-tune these optical properties, highlighting its contribution to the development of advanced functional organic materials. mdpi.com
Precursor for Fluorescent Dyes and Probes
The structural framework of this compound makes it a suitable precursor for the synthesis of fluorescent dyes and probes. The amino group acts as an electron-donating group, which is a common feature in many fluorophores, while the aldehyde provides a reactive handle for building larger π-conjugated systems.
Research has shown that amino derivatives of fluorophores can have their fluorescence quenched, a phenomenon that can be reversed upon conversion of the amine to an imine, providing a mechanism for "turn-on" fluorescent probes for aldehydes nih.gov. The synthesis of novel fluorescent dyes is an active area of research with applications in medicinal and chemical fields ncl.ac.uk. While specific dyes originating directly from this compound are not extensively detailed, its derivative, 5-Bromo-2-(dimethylamino)benzaldehyde , is a known compound sigmaaldrich.com. This suggests that this compound can serve as a direct precursor to N-alkylated derivatives, which are common intermediates in dye synthesis. The presence of the bromine atom also offers a route for further functionalization, potentially to tune the photophysical properties of the final dye molecule or to attach it to other molecules of interest beilstein-journals.org. Fluorescent-dye-labeled amino acids have been synthesized for real-time imaging applications, highlighting the importance of the amino functional group in creating probes for biological systems nih.gov.
Synthesis of Organic Semiconductors and Photoactive Compounds
In the field of organic electronics, molecules with both electron-donating (amino) and electron-withdrawing or steerable (bromo, aldehyde) groups are of significant interest for creating organic semiconductors rsc.org. The molecular structure of this compound contains functionalities that are relevant to the design of photoactive materials. The amino group can serve as an electron donor, while the benzaldehyde moiety can be used to extend π-conjugation through reactions like Knoevenagel or Wittig condensations, a common strategy in the synthesis of materials for organic electronics nih.gov.
Furthermore, the bromine atom is particularly useful for facilitating intermolecular interactions. Research on related molecules has demonstrated that bromo-substituted compounds can form specific, non-covalent interactions known as halogen bonds beilstein-journals.orgnih.gov. These interactions can be exploited to control the self-assembly and solid-state packing of organic molecules, which is crucial for achieving efficient charge transport in semiconductor devices nih.gov.
Components in Optoelectronic Devices (e.g., OLEDs, OFETs, Solar Cells)
The development of novel organic materials is critical for advancing optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and solar cells. Building blocks like this compound offer the potential to synthesize custom-designed materials for these applications.
A notable study demonstrated the use of a related compound, 2-bromobenzaldehyde , to assemble nanowires of a thienoisoindigo-based organic semiconductor through a combination of halogen and chalcogen bonding nih.gov. These nanowires were successfully applied in OFETs. This work underscores the importance of the bromo-benzaldehyde moiety in directing the supramolecular assembly of semiconductor materials for electronic devices. The introduction of a 5-amino group, as in the target compound, would be expected to modulate the electronic properties and intermolecular interactions of such an assembly. The development of new organic semiconductors, including those that are proton-dopable, is an ongoing effort to improve the performance of these devices nih.gov.
Development of Polymers and Coatings
The bifunctional nature of this compound, possessing both an amino and an aldehyde group, makes it a potential monomer for polymerization reactions. Aldehydes and amines can react to form Schiff bases (imines), which can be the basis for creating polyimines or other condensation polymers. Aldehydes are known to undergo a wide variety of chemical reactions, including polymerization, leading to materials like aldehyde condensation polymers researchgate.net.
While specific polymers or coatings derived from this compound are not prominently featured in the literature, its structure is conducive to such applications. The resulting polymers could have interesting properties due to the incorporated bromo-aniline units, potentially offering enhanced thermal stability or specific electronic characteristics. The bromine atom also provides a site for post-polymerization modification, allowing for the grafting of other functional groups to tailor the final properties of the polymer or coating.
Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy Techniques
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The spectrum of 5-Amino-2-bromobenzaldehyde exhibits characteristic absorption bands corresponding to the vibrations of its distinct chemical bonds. orgsyn.org Key vibrational frequencies are observed at 3424, 3322, 1649, 1614, 1545, 1468, 1390, 1311, and 1185 cm⁻¹. orgsyn.org
The bands at 3424 and 3322 cm⁻¹ are indicative of the N-H stretching vibrations of the primary amine group (-NH₂). orgsyn.org The presence of two distinct peaks is characteristic of the symmetric and asymmetric stretching modes of the amine. The strong absorption band at 1649 cm⁻¹ is assigned to the C=O stretching vibration of the aldehyde functional group. orgsyn.org Additional peaks in the fingerprint region, such as those for C=C aromatic stretching and C-N stretching, further confirm the molecular structure. orgsyn.org
Table 1: FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3424, 3322 | N-H Stretching (Asymmetric & Symmetric) | Primary Amine (-NH₂) |
| 1649 | C=O Stretching | Aldehyde (-CHO) |
| 1614, 1545 | C=C Stretching | Aromatic Ring |
| 1468 | C-H Bending | Aromatic Ring |
| 1390 | C-N Stretching | Aromatic Amine |
| 1311 | C-H Bending | Aldehyde (-CHO) |
| 1185 | C-Br Stretching | Aryl Bromide |
Data sourced from Organic Syntheses Procedure. orgsyn.org
In these related structures, the C-Br stretching vibration typically appears as a strong band in the low-frequency region of the Raman spectrum. ijtsrd.com The aromatic ring vibrations also give rise to characteristic Raman signals. nih.gov For this compound, strong Raman scattering would be anticipated for the C=C bonds of the benzene (B151609) ring and the C-Br bond, which are often less intense in FT-IR spectra. The use of a near-infrared laser in FT-Raman helps to reduce fluorescence interference, which can be an issue with aromatic amines. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, provides a precise map of the proton environments. orgsyn.org The aldehyde proton (-CHO) appears as a distinct singlet at δ 9.79 ppm. orgsyn.org The protons of the primary amine group (-NH₂) are observed as a broad singlet at δ 6.14 ppm. orgsyn.org
The three aromatic protons appear in distinct regions due to their electronic environments. The proton at position 6 (ortho to the amine) gives a doublet at δ 6.56 ppm with a coupling constant (J) of 8.8 Hz. orgsyn.org The proton at position 4 (meta to the amine and ortho to the bromine) shows a doublet of doublets at δ 7.37 ppm (J = 8.8, 2.3 Hz). orgsyn.org The proton at position 3 (ortho to both the aldehyde and bromine) appears as a doublet at δ 7.58 ppm (J = 2.4 Hz). orgsyn.org The splitting patterns and coupling constants confirm the 1,2,5-substitution pattern on the benzene ring.
Table 2: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| 9.79 | s (singlet) | - | 1H | Aldehyde H (-CHO) |
| 7.58 | d (doublet) | 2.4 | 1H | Aromatic H-3 |
| 7.37 | dd (doublet of doublets) | 8.8, 2.3 | 1H | Aromatic H-4 |
| 6.56 | d (doublet) | 8.8 | 1H | Aromatic H-6 |
| 6.14 | br s (broad singlet) | - | 2H | Amine H (-NH₂) |
Data sourced from Organic Syntheses Procedure. orgsyn.org
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the spectrum of this compound (in CDCl₃ at 100 MHz), the aldehyde carbonyl carbon is the most downfield signal, appearing at δ 192.9 ppm. orgsyn.org The six aromatic carbons are observed between δ 107.4 and 148.8 ppm. orgsyn.org The carbon attached to the amino group (C-5) and the carbon attached to the aldehyde group (C-1) are found at δ 148.8 and δ 120.1 ppm, respectively. orgsyn.org The carbon bearing the bromine atom (C-2) resonates at δ 107.4 ppm. orgsyn.org The remaining aromatic carbons (C-3, C-4, and C-6) appear at δ 138.0, 137.5, and 118.1 ppm. orgsyn.org
Table 3: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 192.9 | C=O (Aldehyde) |
| 148.8 | C-5 (Aromatic) |
| 138.0 | C-3 (Aromatic) |
| 137.5 | C-4 (Aromatic) |
| 120.1 | C-1 (Aromatic) |
| 118.1 | C-6 (Aromatic) |
| 107.4 | C-2 (Aromatic) |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) using electron ionization (EI) for this compound shows a molecular ion peak ([M]⁺) with a measured m/z of 198.9628. orgsyn.org This value is in excellent agreement with the calculated exact mass of 198.9633 for the molecular formula C₇H₆BrNO, confirming the elemental composition. orgsyn.org The characteristic isotopic pattern resulting from the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be a key feature in the mass spectrum, showing two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical technique for the unambiguous identification of this compound by providing its exact mass. This method allows for the determination of the elemental composition of the molecule with high accuracy, distinguishing it from other compounds with the same nominal mass.
The molecular formula for this compound is C₇H₆BrNO. HRMS analysis measures the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places. The presence of a bromine atom is characteristically identified by an isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
While specific experimental HRMS data for this compound is not widely published, the theoretical exact mass can be precisely calculated. For its constitutional isomer, 2-Amino-5-bromobenzaldehyde, experimental data confirms the accuracy of these calculations. High-resolution electron ionization (EI) analysis of 2-Amino-5-bromobenzaldehyde showed a measured m/z of 198.9628 for the molecular ion [M]⁺, which is in close agreement with the calculated value of 198.9633. orgsyn.org This demonstrates the power of HRMS to confirm the elemental formula of such compounds.
| Molecular Formula | Calculated Exact Mass [M]⁺ (Da) | Isomer Example | Experimental HRMS Data (m/z) for Isomer orgsyn.org |
|---|---|---|---|
| C₇H₆⁷⁹BrNO | 198.9633 | 2-Amino-5-bromobenzaldehyde | 198.9628 |
Liquid Chromatography-Mass Spectrometry (LC-MS) (for related compounds)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. While direct LC-MS studies on this compound are limited in publicly available literature, the application of this technique to structurally related compounds, such as other substituted benzaldehydes and brominated aromatic compounds, provides significant insight into its analytical behavior. researchgate.netdioxin20xx.orgnih.gov
LC-MS is particularly valuable for the analysis of complex mixtures, allowing for the separation of isomers and impurities before their introduction into the mass spectrometer for identification. For substituted benzaldehydes, reverse-phase LC is commonly employed for separation. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid, is optimized to achieve the best chromatographic resolution. reddit.com
In the analysis of aromatic aldehydes, derivatization is often used to improve ionization efficiency and chromatographic retention, leading to enhanced sensitivity. nih.govresearchgate.net Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde group to form hydrazones, which are more readily ionized and detected by LC-MS. nih.gov
The analysis of brominated compounds by LC-MS presents specific considerations. The characteristic isotopic signature of bromine ([M]⁺ and [M+2]⁺ peaks of similar intensity) is a key identifier in the mass spectrum. reddit.com LC-MS/MS methods can be developed for highly sensitive and selective quantification of brominated compounds in various matrices. dioxin20xx.orgsciex.com This technique is instrumental in separating different brominated species, including metabolites or degradation products, which might co-exist in a sample. dioxin20xx.org For instance, the development of LC-MS methods for brominated flame retardants has successfully addressed the challenge of separating and identifying various congeners and their metabolites. dioxin20xx.org
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 5-Amino-2-bromobenzaldehyde, DFT methods have been employed to predict its optimized geometry, vibrational modes, and NMR chemical shifts, providing a comprehensive theoretical profile of the molecule. researchgate.net
Geometry optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For this compound, calculations performed using the B3LYP/6-311+++G(d,p) basis set have been used to determine its structural parameters. researchgate.net These theoretical calculations predict the bond lengths and bond angles of the molecule in its ground state. The calculated C-C-C bond angles within the benzene (B151609) ring are typically found to be in the range of 120°, consistent with the hexagonal structure of the aromatic ring. researchgate.net A high correlation between experimental and calculated bond distances has been noted in these studies. researchgate.net
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (Aromatic) | Data not available in search results |
| Bond Length | C-Br | Data not available in search results |
| Bond Length | C-N | Data not available in search results |
| Bond Length | C=O | Data not available in search results |
| Bond Angle | C-C-C (Aromatic) | ~120° researchgate.net |
| Bond Angle | C-C-Br | Data not available in search results |
| Dihedral Angle | C-C-C-O | Data not available in search results |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies, which, after appropriate scaling, show excellent agreement with experimental spectra. nih.gov The analysis involves determining the potential energy distribution (PED) to assign calculated wavenumbers to specific vibrational modes, such as C-H stretching, C=O stretching, and NH₂ scissoring. nih.gov
| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) | Assignment (PED) |
|---|---|---|---|
| N-H stretch | Data not available | Data not available | Data not available |
| C-H stretch (Aromatic) | Data not available | Data not available | Data not available |
| C=O stretch | Data not available | Data not available | Data not available |
| C-C stretch (Aromatic) | Data not available | Data not available | Data not available |
| N-H bend | Data not available | Data not available | Data not available |
| C-Br stretch | Data not available | Data not available | Data not available |
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is a common computational approach to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can be compared with experimental data to confirm structural assignments. For this compound, experimental NMR data has been reported, providing a benchmark for such computational studies.
| Atom | Experimental ¹H researchgate.net | Experimental ¹³C researchgate.net | Calculated (GIAO) |
|---|---|---|---|
| CHO | 9.78 | 193.1 | Data not available |
| C-NH₂ | - | 149.3 | Data not available |
| C-Br | - | 116.5 | Data not available |
| C3 | 7.58 | 136.0 | Data not available |
| C4 | 7.36 | 134.9 | Data not available |
| C6 | 6.61 | 118.0 | Data not available |
| NH₂ | 6.09 | - | Data not available |
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are fundamental to its chemical reactivity. Computational methods allow for the calculation of various descriptors that help in understanding and predicting this reactivity.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, these parameters have been calculated using DFT at the B3LYB/6-311+++G(d,p) level. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available in search results |
| ELUMO | Data not available in search results |
| Energy Gap (ΔE) | Data not available in search results |
Based on the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the chemical behavior of a molecule. These include electronegativity (χ), which measures the power to attract electrons; chemical potential (μ), the escaping tendency of electrons; chemical hardness (η), which indicates resistance to change in electron distribution; and chemical softness (S), the reciprocal of hardness. researchgate.netaip.org These descriptors provide a quantitative basis for understanding the molecule's reactivity profile. researchgate.net
| Parameter | Calculated Value |
|---|---|
| Electronegativity (χ) | Data not available in search results |
| Chemical Potential (μ) | Data not available in search results |
| Hardness (η) | Data not available in search results |
| Softness (S) | Data not available in search results |
Fukui Functions for Reactive Site Prediction
Fukui functions are powerful descriptors within Density Functional Theory (DFT) used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. faccts.deresearchgate.net These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. researchgate.net The primary Fukui functions are defined as follows:
f+(r) for nucleophilic attack (electron acceptance).
f-(r) for electrophilic attack (electron donation).
f0(r) for radical attack.
A higher value of the Fukui function at a particular atomic site indicates a greater propensity for that site to undergo the corresponding type of reaction. In studies of the analogous compound 2-Amino-5-bromobenzaldehyde, Fukui functions have been calculated to determine the local softness and electrophilicity indices for selected atoms, thereby predicting the molecule's chemical selectivity. researchgate.net For a molecule with both an amino (-NH2) and an aldehyde (-CHO) group, the analysis typically reveals that the nitrogen atom of the amino group and specific carbon atoms in the aromatic ring are susceptible to electrophilic attack. Conversely, the carbonyl carbon of the aldehyde group is a primary site for nucleophilic attack due to its electron-deficient nature.
Advanced Quantum Chemical Analyses
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a localized, Lewis-like description of the electronic structure, allowing for the investigation of charge transfer, hyperconjugative interactions, and bond properties. wisc.edumpg.de
For the related compound 2-Amino-5-bromobenzaldehyde, NBO analysis has been employed to understand its stability and charge delocalization. researchgate.net The analysis focuses on the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is a key indicator of the strength of electron delocalization. Significant findings from such analyses often include:
Intramolecular Charge Transfer (ICT): The results confirm the occurrence of ICT within the molecule, primarily from the lone pair (LP) of the nitrogen atom in the amino group to the antibonding π* orbitals of the aromatic ring and the carbonyl group. researchgate.net
A summary of significant donor-acceptor interactions typically found in such analyses is presented below.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C-C) Ring | High | n → π* (Resonance) |
| π (C-C) Ring | π* (C=O) Aldehyde | Moderate | π → π* (Conjugation) |
| LP (2) O | σ* (C-C) Aldehyde | Moderate | n → σ* (Hyperconjugation) |
| σ (C-H) Ring | σ* (C-C) Ring | Low | σ → σ* (Hyperconjugation) |
Note: E(2) values are qualitative representations based on typical findings for this class of molecules.
The Molecular Electrostatic Potential Surface (MESP) is a visual tool used to understand the charge distribution and reactive properties of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color gradient to indicate different potential regions. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow represent areas of intermediate or near-neutral potential.
In analyses of similar molecules like 2-Amino-5-bromobenzaldehyde, the MESP map reveals distinct features: researchgate.net
The most negative potential (red/yellow) is concentrated around the oxygen atom of the carbonyl group, a result of its high electronegativity and the presence of lone pairs. This site is the primary target for electrophiles.
Positive potential (blue) is generally located around the hydrogen atoms, particularly the amino group hydrogens and the aldehyde hydrogen.
The aromatic ring exhibits a complex potential landscape, influenced by the competing electron-donating effects of the amino group and the electron-withdrawing effects of the bromine and aldehyde groups.
Molecules with significant intramolecular charge transfer (ICT) characteristics, often arising from donor-acceptor substitutions on a π-conjugated system, are candidates for non-linear optical (NLO) materials. NLO properties are evaluated by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.gov The magnitude of the first hyperpolarizability (β₀) is a critical measure of a molecule's NLO activity. orientjchem.org
Theoretical calculations using Density Functional Theory (DFT) have been performed for 2-Amino-5-bromobenzaldehyde to determine its NLO properties. researchgate.netaip.org These studies show that the compound possesses a large hyperpolarizability value, indicating considerable NLO properties. aip.org The efficiency of NLO materials is often compared to that of urea, a standard reference compound. nih.gov The calculated hyperpolarizability of 2-Amino-5-bromobenzaldehyde is found to be significantly higher than that of urea, suggesting its potential for use in advanced optoelectronic applications, such as second harmonic generation. orientjchem.org
| Property | Calculated Value (esu) | Comparison |
| Dipole Moment (μ) | High | - |
| Polarizability (α) | High | - |
| Hyperpolarizability (β₀) | Significantly > Urea's value | High NLO Potential |
Note: "High" and "> Urea's value" are qualitative descriptors based on findings in the literature.
Topological analyses of electron density provide a deeper understanding of chemical bonding and non-covalent interactions within a molecule.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are methods used to visualize regions of high electron localization, corresponding to chemical bonds, lone pairs, and atomic cores. nih.govdntb.gov.ua In a molecule like this compound, ELF/LOL analysis would show high localization in the C-C, C-H, C=O, and N-H bonds, as well as for the lone pairs on the nitrogen and oxygen atoms. These analyses can provide quantitative insights into the nature of the aromatic system and the covalent character of its bonds. nih.gov
Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG): The NCI and RDG methods are used to identify and visualize weak, non-covalent interactions, such as van der Waals forces, steric repulsion, and hydrogen bonds. nih.gov An RDG analysis of this compound would be expected to reveal weak intramolecular interactions, such as potential hydrogen bonding between the amino group and the adjacent aldehyde group, which can influence the molecule's preferred conformation and stability.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to partition a molecule into atomic basins and characterize the nature of chemical bonds through bond critical points (BCPs). The properties at these BCPs, such as electron density and its Laplacian, can distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions.
In studies of related compounds like 5-bromo-3-nitropyridine-2-carbonitrile, these topological analyses have been crucial for discerning the molecule's reactivity and intermolecular interaction patterns. nih.govresearchgate.net
Crystallography and Solid State Studies
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances. carleton.edu This non-destructive method can determine unit cell dimensions, bond lengths, bond angles, and the specifics of site-ordering. carleton.edu The process involves exposing a single crystal to an X-ray beam and analyzing the resulting diffraction patterns to calculate an electron density map, which is then used to build and refine a three-dimensional molecular structure. nih.gov
Despite the utility of this technique, detailed single-crystal X-ray diffraction data for 5-Amino-2-bromobenzaldehyde is not publicly available in the retrieved scientific literature. Therefore, specific details regarding its crystal system, lattice parameters, molecular conformation, and intermolecular interactions cannot be provided at this time.
The determination of the crystal system and lattice parameters is a primary outcome of SCXRD analysis. This information defines the basic repeating unit of the crystal lattice. Without experimental data for this compound, these parameters remain undetermined.
SCXRD analysis elucidates the precise conformation of the molecule and how these molecules pack together in the crystal. For related halogenated aromatic aldehydes, studies have shown that the conformation can be influenced by substituents. For instance, in 2-bromo-5-fluorobenzaldehyde, the benzaldehyde (B42025) oxygen atom is found to be trans to the 2-bromo substituent. nih.gov The packing of molecules in crystals is governed by various non-valence interactions. nih.gov
Intermolecular interactions are crucial in dictating the architecture of molecular crystals. rsc.org These weak forces include hydrogen bonds, halogen bonds, and π-π stacking. In the crystal structure of 2-bromo-5-fluorobenzaldehyde, short Br⋯F interactions and offset face-to-face π-stacking interactions are observed. nih.gov Aromatic bromides are known to participate in halogen bonding and can also act as hydrogen bond acceptors. uni-muenchen.de The interplay of these interactions is key to understanding the solid-state structure. rsc.org
Crystal Engineering Principles and Applications (for related compounds)
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by understanding and controlling intermolecular interactions. rsc.org This field is essential for developing new functional crystalline materials.
The rational design of solid-state properties relies on the predictable assembly of molecules through non-covalent interactions. By modifying functional groups on a molecule, it is possible to influence the supramolecular arrangement and, consequently, the material's properties. For example, the introduction of heavy atoms like bromine can facilitate intersystem crossing and promote phosphorescence in the crystalline state due to the restriction of molecular motion and the formation of intermolecular halogen bonds. beilstein-journals.org The arrangement of molecules can be guided by strong interactions like hydrogen bonds or weaker ones like halogen bonds to build specific architectures. nih.gov
While molecular crystals are often brittle, recent research in crystal engineering has focused on introducing mechanical compliance, such as elasticity or plasticity. nih.govrsc.orgrsc.org This can be achieved by modulating the molecular packing through "interaction engineering." nih.gov For instance, creating co-crystals with specific hydrogen or halogen bond donors can alter the mechanical response of the crystal. nih.gov A seamless, extended crisscross pattern of intermolecular interactions has been shown to impart high compliance, allowing the crystal to bend without breaking. nih.gov Understanding the relationship between crystal structure and mechanical properties is crucial for the development of flexible organic electronics and other advanced materials. acs.org
Future Research Directions and Outlook
Development of Novel Catalytic and Green Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 5-Amino-2-bromobenzaldehyde, future research will likely focus on moving beyond classical synthetic methods towards novel catalytic and green routes.
Key Research Objectives:
Catalytic C-H Activation: Direct formylation of 4-bromoaniline derivatives at the ortho position to the bromine atom using catalytic C-H activation would be a highly atom-economical approach. Research into transition metal catalysts, such as palladium, rhodium, or ruthenium, could yield efficient protocols.
Green Solvents and Reagents: Exploration of synthesis in green solvents like water, supercritical CO2, or bio-based solvents would significantly reduce the environmental impact. Furthermore, employing milder and less toxic reagents for the introduction of the amino and bromo functionalities is a crucial area for investigation.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable safer handling of potentially hazardous intermediates and facilitate large-scale production.
Biocatalysis: The use of enzymes for the synthesis of aromatic compounds is a growing field. Future research could explore engineered enzymes for the selective halogenation or amination of benzaldehyde (B42025) precursors.
| Potential Synthetic Strategy | Key Advantages | Research Focus |
| Catalytic C-H Formylation | High atom economy, reduced waste | Development of selective catalysts |
| Synthesis in Green Solvents | Reduced environmental impact, improved safety | Solvent screening and optimization |
| Continuous Flow Synthesis | Enhanced safety, scalability, and control | Reactor design and process optimization |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering |
Exploration of New Chemical Transformations and Cascade Reactions
The aldehyde and amino functional groups, along with the bromine atom, make this compound a versatile building block for a variety of chemical transformations. A significant area of future research will be the exploration of its reactivity to construct complex molecular architectures.
Multicomponent Reactions: The development of novel multicomponent reactions involving this compound could provide rapid access to libraries of heterocyclic compounds, which are of significant interest in medicinal chemistry.
Cascade Reactions: Designing cascade reactions that utilize the multiple reactive sites on the molecule in a single synthetic operation would be a highly efficient strategy. For instance, a cascade involving an initial condensation at the aldehyde followed by an intramolecular cyclization could lead to the formation of complex polycyclic systems.
Cross-Coupling Reactions: The bromine atom serves as a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives for screening in various applications.
Expansion of Applications in Advanced Functional Materials
While specific applications for this compound have yet to be established, its structure suggests potential for use in the development of advanced functional materials.
Organic Light-Emitting Diodes (OLEDs): The aromatic structure of this compound could serve as a core for the synthesis of novel organic luminophores. The heavy bromine atom could promote intersystem crossing, potentially leading to the development of materials with interesting phosphorescent properties for use in OLEDs.
Sensors: The amino and aldehyde groups can act as binding sites for various analytes. Derivatives of this compound could be designed as chemosensors for the detection of metal ions or other small molecules through changes in their optical or electrochemical properties.
Polymers and Covalent Organic Frameworks (COFs): The bifunctional nature of this molecule makes it a potential monomer for the synthesis of novel polymers and COFs. These materials could have applications in gas storage, separation, and catalysis.
| Potential Application Area | Relevant Molecular Features | Future Research Direction |
| Organic Electronics (OLEDs) | Aromatic core, heavy atom (bromine) | Synthesis and photophysical characterization of derivatives |
| Chemical Sensors | Amino and aldehyde functional groups | Design of receptors for specific analytes |
| Porous Materials (Polymers, COFs) | Bifunctionality for polymerization | Development of novel porous materials |
Deeper Theoretical Understanding of Reactivity and Structure-Property Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For this compound, theoretical studies will be invaluable in guiding experimental work.
Density Functional Theory (DFT) Calculations: DFT studies can provide insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. This can help in understanding its reactivity and in predicting the outcomes of chemical reactions. While such studies have been performed on the 2-Amino-5-bromobenzaldehyde isomer, similar in-depth computational analysis of this compound is a clear avenue for future work aip.org.
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of potential reactions, helping to optimize reaction conditions and to design more efficient synthetic routes.
Structure-Property Relationship Studies: By systematically studying the effect of different substituents on the electronic and optical properties of this compound derivatives in silico, researchers can establish structure-property relationships. This knowledge will be crucial for the rational design of new materials with desired functionalities.
Collaborative Approaches in Interdisciplinary Research
The full potential of this compound will be best realized through collaborative efforts that span multiple scientific disciplines.
Synthetic Chemistry and Materials Science: Collaboration between synthetic chemists, who can develop methods to produce the compound and its derivatives, and materials scientists, who can fabricate and characterize novel materials, will be essential.
Experimental and Theoretical Chemistry: A close interplay between experimental and theoretical chemists will accelerate the discovery of new reactions and materials by allowing for the rapid screening of ideas and the rationalization of experimental observations.
Chemistry and Biology/Medicine: If derivatives of this compound are found to have interesting biological activities, collaborations with biologists and medicinal chemists will be necessary to explore their therapeutic potential.
Q & A
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



